molecular formula C16H11NO3S B11837169 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid

8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid

Cat. No.: B11837169
M. Wt: 297.3 g/mol
InChI Key: YYMVOSVRYNIAHZ-DAFODLJHSA-N
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Description

8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid group at position 7, and a vinyl group attached to a thiophene ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of a quinoline-7-carboxaldehyde derivative.

    Reduction: Formation of 8-hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-methanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

8-hydroxy-2-[(E)-2-thiophen-3-ylethenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C16H11NO3S/c18-15-13(16(19)20)6-3-11-2-5-12(17-14(11)15)4-1-10-7-8-21-9-10/h1-9,18H,(H,19,20)/b4-1+

InChI Key

YYMVOSVRYNIAHZ-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CSC=C3

Origin of Product

United States

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